molecular formula C6H2BrCl2FO2S B2631593 2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl chloride CAS No. 1208076-43-0

2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl chloride

Cat. No.: B2631593
CAS No.: 1208076-43-0
M. Wt: 307.94
InChI Key: NMOMSMGEQDLXJG-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2BrCl2FO2S and a molecular weight of 307.95 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Bromo-6-chloro-4-fluorobenzene. This reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions usually include:

    Temperature: The reaction is conducted at low temperatures to control the reactivity of chlorosulfonic acid.

    Solvent: An inert solvent such as dichloromethane (CH2Cl2) is often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the production scale, the reaction can be carried out in batch reactors or continuous flow reactors.

    Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) are commonly used.

    Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with additional halogen atoms.

    Nucleophilic Substitution: Sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a building block in the development of potential drug candidates.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other halogenated benzene derivatives. This makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

2-bromo-6-chloro-4-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2FO2S/c7-4-1-3(10)2-5(8)6(4)13(9,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOMSMGEQDLXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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